molecular formula C16H17N3O4S B4523003 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B4523003
M. Wt: 347.4 g/mol
InChI Key: BHDBQWRPFXMDNX-UHFFFAOYSA-N
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Description

1-{[6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene ring at position 3. The molecule is further functionalized with an acetyl linker connecting the pyridazinone to a piperidine ring bearing a carboxylic acid group at position 4. The molecular formula is C₁₆H₁₅N₃O₄S, with a molecular weight of 345.37 g/mol .

Properties

IUPAC Name

1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-14-6-5-12(13-4-2-8-24-13)17-19(14)10-15(21)18-7-1-3-11(9-18)16(22)23/h2,4-6,8,11H,1,3,7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDBQWRPFXMDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the molecule .

Scientific Research Applications

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compounds with Modified Pyridazinone-Thiophene Cores

Compound Name Molecular Formula Key Structural Differences Biological Activity
N-[3-(Acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide C₁₈H₁₆N₄O₃S Replaces piperidine-3-carboxylic acid with an acetylamino phenyl group Not specified, but similar pyridazinone derivatives are studied for enzyme inhibition
N-(3-Methoxyphenyl)-2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)acetamide C₁₇H₁₅N₃O₄ Replaces thiophene with a furan ring (oxygen instead of sulfur) Altered electronic properties may reduce hydrophobic interactions

Key Findings :

  • Thiophene’s sulfur enhances lipophilicity and π-π stacking compared to furan .
  • Piperidine-3-carboxylic acid in the target compound improves solubility over phenyl or alkyl substituents .

Compounds with Modified Linker Groups

Compound Name Molecular Formula Linker Variation Impact on Properties
2-Chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide C₂₀H₁₅ClFN₃O₂S Ethyl linker instead of acetyl Increased flexibility may reduce metabolic stability
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide C₁₆H₁₄N₃O₃S Ethyl linker with furan carboxamide Shorter linker reduces steric hindrance, potentially improving target binding

Key Findings :

  • Acetyl linkers balance rigidity and metabolic stability compared to ethyl or methyl groups .

Compounds with Modified Terminal Substituents

Compound Name Molecular Formula Terminal Group Unique Features
1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide C₂₀H₁₉ClN₄OS Thiazole substituent Enhanced antimicrobial activity due to thiazole’s electron-withdrawing effects
2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl}-N-(4-ethylphenyl)acetamide C₂₃H₂₅N₄O₃ Ethylphenyl group Increased hydrophobicity may improve membrane permeability

Key Findings :

  • Piperidine-3-carboxylic acid in the target compound offers superior water solubility compared to carboxamide or alkyl-substituted analogs .
  • Thiazole or triazole terminal groups enhance binding to enzymes like cyclooxygenase or kinases .

Research Findings and Pharmacological Implications

Structural-Activity Relationships (SAR)

  • Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity, enhancing interactions with hydrophobic enzyme pockets .
  • Carboxylic Acid vs. Amide : The carboxylic acid group improves solubility but may reduce blood-brain barrier penetration compared to amide derivatives .
  • Piperidine Ring : The piperidine moiety’s conformational flexibility allows optimal alignment with target binding sites .

Hypothesized Mechanisms of Action

  • Enzyme Inhibition: The pyridazinone core may mimic natural substrates, competitively inhibiting enzymes like phosphodiesterases or kinases .
  • Receptor Modulation : Thiophene and piperidine moieties could interact with G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen bonding .

Biological Activity

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a synthetic compound belonging to the class of pyridazinyl derivatives. These compounds have gained attention in medicinal chemistry due to their diverse pharmacological properties, particularly as phosphodiesterase inhibitors, which play a crucial role in various biological processes, including inflammation and immune responses.

Chemical Structure

The molecular formula for this compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S, with a molecular weight of 347.4 g/mol. The structure includes a piperidine ring, an acetyl group, and a thiophene moiety, contributing to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₄S
Molecular Weight347.4 g/mol
CAS Number1246062-68-9

The compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is responsible for degrading cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various cellular processes. By inhibiting PDE4, the compound may increase intracellular cAMP levels, leading to enhanced modulation of inflammatory responses and smooth muscle relaxation.

Anti-inflammatory Effects

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The enhancement of cAMP levels can lead to reduced production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that many derivatives of pyridazinyl compounds are non-toxic to human cells, such as HEK-293 cells. This is crucial for the development of therapeutic agents as it suggests a favorable safety profile .

Case Studies

  • PDE4 Inhibition : A study highlighted the role of PDE4 inhibitors in managing chronic inflammatory diseases. Compounds structurally similar to this compound were shown to reduce inflammation markers in cellular models.
  • Antimycobacterial Activity : Another investigation focused on the synthesis and evaluation of pyridazine derivatives against M. tuberculosis. The results indicated that modifications at specific positions on the pyridazine ring could enhance activity, providing insights into structure-activity relationships relevant to the target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions affect yield?

The synthesis typically involves multi-step pathways, starting with functionalization of the pyridazinone core and subsequent coupling to the piperidine-carboxylic acid moiety. Key steps include:

  • Nucleophilic substitution to introduce the thiophen-2-yl group at the pyridazinone C3 position.
  • Acetylation of the pyridazinone nitrogen using chloroacetyl chloride, followed by coupling to piperidine-3-carboxylic acid via amide bond formation .
    Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using DMF as a solvent at 60–80°C improves acetylation efficiency, while coupling reactions may require peptide synthesis agents like HATU to enhance yield .

Basic: What spectroscopic and chromatographic methods validate structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and thiophene substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene) and carbonyl resonances (δ 165–175 ppm for acetyl and carboxylic acid groups) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 374.08) .

Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?

Discrepancies often arise from assay-specific variables (e.g., pH, solubility, or protein binding). Mitigation strategies include:

  • Orthogonal assays: Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays to distinguish direct target engagement from off-target effects .
  • Solubility optimization: Use co-solvents (e.g., DMSO/PBS mixtures) or structural analogs (e.g., methyl ester prodrugs) to improve bioavailability in aqueous media .
  • Data normalization: Account for batch-to-batch variability by including reference compounds (e.g., known pyridazinone inhibitors) in all assays .

Advanced: What computational approaches predict target interactions and guide SAR studies?

  • Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s acetyl-piperidine moiety and enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the thiophene ring .
  • Quantum mechanical calculations: Assess electronic properties (e.g., frontier molecular orbitals) to explain reactivity trends in pyridazinone derivatives .
  • MD simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with improved binding kinetics .

Basic: What structural analogs of this compound have been studied for comparative SAR analysis?

Notable analogs include:

CompoundKey ModificationActivity Insights
N-(3-methylbutyl)-2-6-oxo-pyridazinAlkyl chain at piperidine NEnhanced lipophilicity
N-(2-fluorobenzyl)-2-6-oxo-(thiophen)Fluorinated benzyl groupImproved anti-inflammatory IC₅₀
These analogs highlight the importance of the thiophene-pyridazinone core for target affinity, while the piperidine-carboxylic acid tail modulates solubility .

Advanced: How can researchers address poor aqueous solubility during in vivo testing?

  • Salt formation: Convert the carboxylic acid to a sodium or potassium salt to enhance solubility .
  • Nanoformulation: Use liposomal encapsulation or PEGylation to improve plasma stability .
  • Prodrug design: Synthesize ester derivatives (e.g., ethyl ester) that hydrolyze in vivo to release the active acid .

Basic: What stability challenges arise during storage, and how are they managed?

  • Hydrolysis: The acetyl group is prone to hydrolysis in aqueous buffers. Store lyophilized at -20°C and reconstitute in anhydrous DMSO .
  • Oxidation: Thiophene sulfur may oxidize; add antioxidants (e.g., BHT) to solid formulations .

Advanced: What mechanistic insights explain its enzyme inhibition selectivity?

Crystallographic studies of related pyridazinones reveal:

  • The acetyl-piperidine moiety occupies a hydrophobic pocket in kinases, while the carboxylic acid forms salt bridges with conserved lysine residues.
  • Thiophene’s electron-rich structure facilitates π-cation interactions with catalytic arginine residues, explaining selectivity over non-thiophene analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 2
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

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